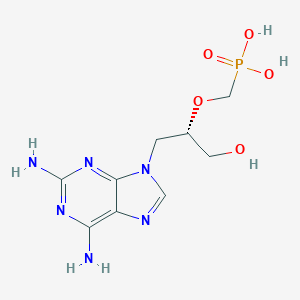
9-(3-Hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a hydroxypropanol group, and a phosphonic acid moiety. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Base: This step involves the construction of the purine ring system, which can be achieved through various organic synthesis techniques.
Attachment of the Hydroxypropanol Group: The hydroxypropanol group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxypropanol moiety.
Introduction of the Phosphonic Acid Group: The final step involves the addition of the phosphonic acid group, typically through a phosphorylation reaction using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxypropanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the phosphonic acid group.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxypropanol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropanol group may yield ketones, while substitution reactions can introduce various functional groups to the purine base.
科学的研究の応用
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonic acid group is particularly important for its ability to mimic phosphate groups, allowing it to interfere with phosphorylation-dependent processes.
類似化合物との比較
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: can be compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and is a key energy carrier in cells.
Phosphonoacetic Acid: Similar in containing a phosphonic acid group, but lacks the purine base and hydroxypropanol group.
The uniqueness of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid lies in its combined structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
113852-35-0 |
|---|---|
分子式 |
C9H15N6O5P |
分子量 |
318.23 g/mol |
IUPAC名 |
[(2S)-1-(2,6-diaminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H15N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)1-5(2-16)20-4-21(17,18)19/h3,5,16H,1-2,4H2,(H2,17,18,19)(H4,10,11,13,14)/t5-/m0/s1 |
InChIキー |
XGTJCNSZEASLLL-YFKPBYRVSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1C[C@@H](CO)OCP(=O)(O)O)N)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N |
同義語 |
9-(3-hydroxy-2-(phosphonylmethoxy)propyl)-2,6-diaminopurine 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (+-)-isomer 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (R)-isomer HPMPDAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















